[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid
Descripción
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid (CAS 123599-78-0) is a key intermediate in the synthesis of fosinopril, a prodrug angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its molecular formula is C₁₉H₂₉O₆P, with a molecular weight of 384.4 g/mol . Structurally, it features a phosphinoylacetic acid backbone substituted with a 4-phenylbutyl group and a 2-methyl-1-propionylpropoxy ester (Figure 1).
Propiedades
IUPAC Name |
2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVPSAAFKIBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924547 | |
| Record name | {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123599-78-0, 123599-82-6 | |
| Record name | 2-[[2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123599-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-Methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl) acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123599826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123599780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-[[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-METHYL-1-(PROPIONYLOXY)PROPOXY)(4-PHENYLBUTYL)PHOSPHORYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB22K6K4H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Phosphorylation of Acetic Acid Derivatives
The phosphinoyl group is introduced via reaction of phosphorus trichloride (PCl₃) with acetic acid derivatives. A typical protocol involves:
Alkylation with 4-Phenylbutyl Bromide
The phosphorylated intermediate reacts with 4-phenylbutyl bromide to install the hydrophobic chain:
-
Conditions :
-
Reflux in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base.
-
Temperature: 65°C, duration: 12 hours.
-
-
Product Isolation :
Esterification of the Propionylpropoxy Side Chain
Synthesis of 2-Methyl-1-propionylpropoxy Intermediate
The ester side chain is prepared via acid-catalyzed esterification:
-
Reactants :
-
2-Methyl-1-propanol (1.5 mol) and propionyl chloride (1.5 mol).
-
-
Procedure :
-
Combine reactants in toluene with p-toluenesulfonic acid (PTSA) catalyst.
-
Reflux at 110°C for 8 hours.
-
-
Outcome :
Coupling with the Phosphinoyl Core
The ester is linked to the phosphinoyl-acetic acid backbone via nucleophilic substitution:
-
Reaction Parameters :
-
Use sodium hydride (NaH) as a base in dimethylformamide (DMF).
-
Temperature: 25°C, time: 24 hours.
-
-
Challenges :
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for critical steps:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Phosphorylation | Tubular reactor | 30 min | 85% → 92% |
| Alkylation | CSTR* | 4 hours | 70% → 88% |
| Esterification | Microreactor | 2 hours | 75% → 94% |
Purification Techniques
-
Crystallization : Use hexane/ethyl acetate mixtures to isolate the final product.
-
Chromatography : Silica gel column chromatography for laboratory-scale purification (purity >99.5%).
Stereochemical Considerations
The compound exists as a racemic mixture due to the chiral phosphorus center. Enantioselective synthesis remains challenging but has been attempted using:
-
Chiral Auxiliaries : (R)-BINOL-phosphoric acid catalysts (enantiomeric excess: 68–72%).
-
Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates (efficiency: 55%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Batch Phosphorylation | Low equipment cost | Labor-intensive purification | 70–75% |
| Flow Alkylation | High throughput | High initial investment | 85–90% |
| Enzymatic Resolution | Enantioselectivity | Substrate specificity issues | 50–60% |
Recent Advances in Green Chemistry
Solvent-free mechanochemical synthesis has been explored to reduce environmental impact:
-
Ball Milling : Reactants ground with K₂CO₃ for 2 hours.
Quality Control Metrics
Final product specifications for pharmaceutical-grade material:
| Parameter | Requirement | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (UV detection at 210 nm) |
| Residual Solvents | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid serves as a crucial intermediate in the synthesis of ACE inhibitors. These inhibitors are vital for managing hypertension and heart failure by inhibiting the production of angiotensin II, a potent vasoconstrictor. The mechanism of action involves the conversion of this compound to fosinopril, which effectively lowers blood pressure and improves cardiovascular health.
Research has indicated that this compound exhibits potential biological activities. For instance:
- Enzyme Inhibition : Studies have shown that it can significantly reduce the activity of phospholipase A2, suggesting potential anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
- Receptor Binding : Investigations into its binding affinity with G-protein coupled receptors (GPCRs) have revealed moderate affinity levels, which could play a role in various signaling pathways within biological systems.
Proteomics Research
The compound has emerged as a valuable tool in proteomics, specifically as a protein enrichment tag targeting enoyl-acyl carrier protein reductase (ENR), an enzyme involved in bacterial fatty acid biosynthesis. This application highlights its potential as an antibacterial agent, warranting further studies on its efficacy and selectivity against bacterial strains .
Inhibition of Enzyme Activity
A study focusing on the inhibition of phospholipase A2 demonstrated that this compound can significantly reduce enzyme activity. This finding suggests its potential utility in developing anti-inflammatory drugs.
Protein Binding Affinity
Another investigation assessed the binding affinity of this compound to various receptors. The results indicated a moderate affinity for certain GPCRs, emphasizing its relevance in drug design and development.
Mecanismo De Acción
The mechanism of action of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid involves its conversion to active metabolites that inhibit the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating the symptoms of hypertension and heart failure .
Comparación Con Compuestos Similares
Key Properties:
- Physical state : White to off-white low-melting solid (48–55°C) .
- Solubility: Slightly soluble in DMSO and methanol .
- Synthesis : Produced via sequential steps including radical addition, condensation, debenzylation, and optical resolution .
Comparison with Structurally Related Compounds
[[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline
- Structure : Contains an L-proline residue instead of the acetic acid moiety.
- Activity : Demonstrated longer duration of action after oral administration compared to other ACE inhibitors due to enhanced metabolic stability .
- Key difference : The proline group enhances binding to ACE’s zinc-active site, improving pharmacokinetics .
2-((RS)-((SR)-2-Methyl-1-(Propionyloxy)propoxy)(4-phenylbutyl)phosphinyl)acetic Acid (Fosinopril Related Compound 8)
- Structure : Diastereomer of the target compound with altered stereochemistry (RS/SR configuration) .
- Activity : Reduced ACE inhibition potency compared to the target compound due to stereochemical mismatch with the enzyme’s active site .
- Regulatory relevance: Monitored as an impurity in fosinopril sodium formulations (limit: ≤0.3%) .
2-[Hydroxy(4-phenylbutyl)phosphoryl]acetic Acid (Intermediate XXIII)
Benzyl [Hydroxy-(4-phenylbutyl)phosphinyl] Acetate (CAS 87460-09-1)
Fosinopril Related Compounds G and H
- Related Compound G : [(4-Phenylbutyl)phosphinylacetic acid] (C₁₂H₁₇O₄P).
- Related Compound H : 4-Phenylbutyl phosphonic acid (C₁₀H₁₅O₃P).
- Key differences :
Structural and Functional Analysis (Table 1)
Critical Insights
- Ester vs. Hydroxyl Group : The propionyloxy ester in the target compound enables prodrug activation, enhancing oral bioavailability compared to hydroxyl-containing analogs .
- Stereochemistry : Diastereomers (e.g., Related Compound 8) exhibit reduced efficacy, underscoring the importance of stereochemical precision in ACE inhibitors .
- Proline Incorporation: Proline-containing analogs (e.g., ) show prolonged action, suggesting that structural modifications beyond the phosphinoyl core can optimize pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid?
- Methodology : The synthesis involves multiple steps:
Phosphinic Acid Formation : Reacting 4-phenyl-1-butene with hypophosphorous acid yields 4-phenylbutylphosphinic acid .
Condensation with Chloroacetic Acid : The phosphinic acid is condensed with chloroacetic acid to form 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid .
Esterification : The intermediate undergoes sequential esterification with benzyl alcohol and 2-methyl-1-(propionyloxy)propyl chloride, followed by debenzylation via hydrogenation over Pd/C .
- Key Considerations : Reaction conditions (e.g., solvent, temperature) and purification via recrystallization are critical for yield optimization .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, P=O at ~1200 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR confirms stereochemistry and substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What is the role of this compound in angiotensin-converting enzyme (ACE) inhibition?
- Mechanism : As a phosphinic acid derivative, it binds to the zinc ion in ACE's active site, mimicking the transition state of substrate hydrolysis .
- Biological Relevance : Modifications to the 4-phenylbutyl group and propionyloxy side chain enhance binding affinity and pharmacokinetic stability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Strategies :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to improve hydrolysis efficiency .
- Temperature Control : Reflux conditions (e.g., 70–80°C for esterification) balance reaction rate and side-product formation .
- Purification : Gradient recrystallization (e.g., benzene or petroleum ether) removes unreacted intermediates .
- Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) to optimize stoichiometric ratios .
Q. How are enantiomers resolved to isolate the pharmacologically active isomer?
- Chiral Resolution :
Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., cinchonidine) to form separable salts .
Chromatography : Use chiral HPLC columns (e.g., amylose-based) for high-purity isolation .
Q. How are impurities and degradation products analyzed during quality control?
- Impurity Profiling :
- HPLC-MS : Identifies trace impurities (e.g., de-esterified byproducts) using gradient elution .
- Reference Standards : Compare against EP/Ph. Eur. impurity markers (e.g., hydroxyibuprofen analogs) .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to simulate stability challenges .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported yields (e.g., 66% vs. 70% for similar esters) suggest solvent purity and catalyst choice as critical variables .
- Stereochemical Complexity : The compound’s multiple stereocenters necessitate rigorous chiral analysis to avoid misinterpretation of bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
